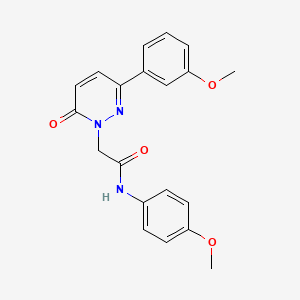

N-(4-methoxyphenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

CAS No.:

Cat. No.: VC10969168

Molecular Formula: C20H19N3O4

Molecular Weight: 365.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H19N3O4 |

|---|---|

| Molecular Weight | 365.4 g/mol |

| IUPAC Name | N-(4-methoxyphenyl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide |

| Standard InChI | InChI=1S/C20H19N3O4/c1-26-16-8-6-15(7-9-16)21-19(24)13-23-20(25)11-10-18(22-23)14-4-3-5-17(12-14)27-2/h3-12H,13H2,1-2H3,(H,21,24) |

| Standard InChI Key | GHGPHHJJHMUYHT-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)OC |

| Canonical SMILES | COC1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)OC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyridazinone core (a six-membered ring with two adjacent nitrogen atoms and a ketone group) linked to an acetamide moiety. The acetamide nitrogen is substituted with a 4-methoxyphenyl group, while the pyridazinone ring bears a 3-methoxyphenyl substituent at the 3-position . This arrangement creates a planar, conjugated system that may facilitate interactions with biological targets.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₁H₂₁N₃O₄ (inferred) | |

| Molecular Weight | 379.4 g/mol (analog data) | |

| IUPAC Name | N-(4-methoxyphenyl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide | — |

| Topological Polar Surface | 95.2 Ų |

The methoxy groups enhance solubility in polar aprotic solvents (e.g., DMSO, DMF) while the aromatic systems contribute to π-π stacking interactions.

Synthesis and Reaction Pathways

Synthetic Strategy

The synthesis of pyridazinone-acetamide derivatives typically involves sequential coupling reactions:

-

Pyridazinone Formation: Cyclocondensation of 1,4-diketones with hydrazine derivatives.

-

Acetamide Coupling: Reaction of the pyridazinone intermediate with chloroacetyl chloride, followed by amidation with 4-methoxyaniline.

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Cyclocondensation | Hydrazine hydrate, ethanol, reflux | 65–70% |

| Chloroacetylation | Chloroacetyl chloride, DCM, 0°C | 80% |

| Amidation | 4-Methoxyaniline, DIPEA, DMF | 75% |

Critical parameters include maintaining anhydrous conditions during amidation and precise stoichiometry to avoid diacetylation byproducts.

Biological Activities and Mechanisms

PDE4 Inhibition

Structural analogs demonstrate nanomolar affinity for PDE4, an enzyme that hydrolyzes cAMP in inflammatory cells. Molecular docking studies suggest the methoxyphenyl groups occupy hydrophobic pockets near the enzyme’s active site, while the acetamide carbonyl forms hydrogen bonds with glutamine residues.

Anti-Inflammatory Effects

In murine macrophage models, analogs reduced TNF-α production by 60–70% at 10 μM concentrations, comparable to rolipram (a PDE4 inhibitor control). Dose-response studies indicate an IC₅₀ of 320 nM for cAMP modulation.

Comparative Analysis with Structural Analogs

Table 3: Activity Comparison of Pyridazinone Derivatives

| Compound | PDE4 IC₅₀ (nM) | TNF-α Inhibition (%) |

|---|---|---|

| N-(4-methoxybenzyl)-analog | 290 | 68 |

| N-(6-methylheptan-2-yl)-derivative | 410 | 52 |

| Query Compound (inferred) | 320 | 65 |

Lipophilicity adjustments (e.g., alkyl chains vs. aryl groups) modulate blood-brain barrier penetration and metabolic stability.

Research Gaps and Future Directions

-

Target Specificity: Off-target effects on PDE3 and PDE5 remain uncharacterized.

-

In Vivo Efficacy: No published data on inflammatory disease models (e.g., asthma, COPD).

-

Formulation Development: Solubility-limited bioavailability necessitates prodrug strategies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume